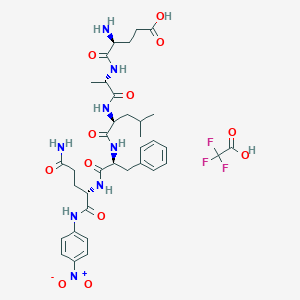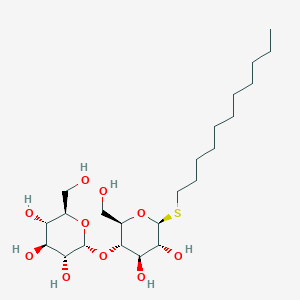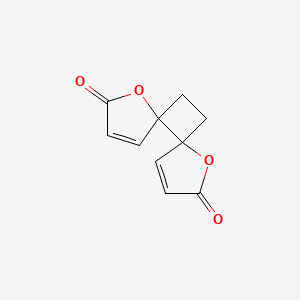
IMPERIALINE (3-alpha-Iodo-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMPERIALINE (3-alpha-Iodo-) is cardioselective M2-cholinoblocking compound Semi-synthetic alkaloid, derived from base alkaloid Imperialine, isolated from the plant Petilium eduardi and P. raddeanae (Liliaceae fam.) It has M2 cholinoreceptors blocker activity
Wissenschaftliche Forschungsanwendungen
Applications in Engineering and Optimization
The Imperialist Competitive Algorithm (ICA) is derived from the field of human social evolution and is a part of swarm intelligence theory. Initially introduced in 2007 for continuous optimization problems, ICA has been extensively applied to discrete optimization problems in various engineering disciplines, particularly in industrial engineering. The applications of ICA have shown a statistically significant increase in research, addressing discrete optimization issues. It is anticipated that future research will continue exploring the potential of ICA in various domains, including engineering and optimization (Hosseini & Khaled, 2014).
Radiation and Carcinogenicity Studies
Radiation studies have identified that alpha particles, including 3-alpha-Iodo-, are a densely ionizing type of radiation with low penetration ability in living tissue. These particles have been associated with increased cancer risks at several anatomical sites when radionuclides that emit alpha or beta particles are internally deposited. Epidemiological evidence indicates a sharp increase in the risk of thyroid cancer linked to exposure to radioiodines, particularly iodine-131, during childhood and adolescence. The increased risk might be associated with factors such as higher milk intake per unit of body weight among children, a higher thyroid dose per unit of iodine-131 intake from milk, and a higher susceptibility per unit of thyroid dose (El Ghissassi et al., 2009).
Genetic Engineering and Xenotransplantation
Advancements in genetic engineering have allowed for the manipulation of genes across species, which is particularly relevant in xenotransplantation. Techniques for genetic engineering of swine have been aimed at avoiding naturally existing cellular and antibody responses to species-specific antigens. Genetically modified swine have shown potential to overcome both physiological and immunological barriers that have previously impeded xenotransplantation fields (Sachs & Galli, 2009).
Occupational Health and Chemical Exposure
Studies in occupational health, particularly in the petroleum industry, have been conducted to assess potential fetal risks associated with occupational exposure to chemicals, including imperialine compounds. The approach involves comparing chemical exposure levels from specific industries with levels reported in the literature associated with fetal risks. This proactive approach aims to inform workers and their families about the relative safety or risks of routine occupational exposures and mitigate misperceptions and fears related to teratogenic risks (McMartin & Koren, 1999).
Eigenschaften
Molekularformel |
C27H42NIO2 |
|---|---|
Molekulargewicht |
539.53 g/mol |
Aussehen |
White microcrystalline powder |
Reinheit |
50% (TLC [silicagel CSC in system: hexan-chloroform-methanol (10:1,5:1), Rf - 0,29]) |
Synonyme |
3α-iodo-20β-oxysevanin-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


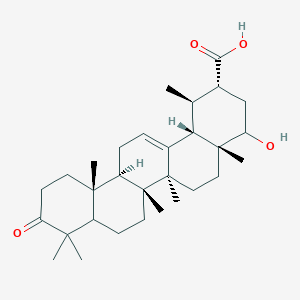
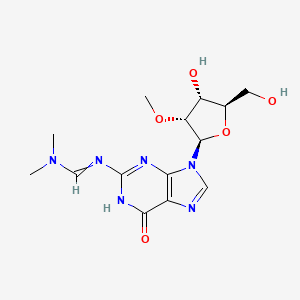
![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
